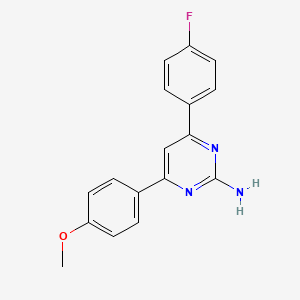

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Description

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 4-fluorophenyl group at position 4 and a 4-methoxyphenyl group at position 4. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and biological interactions.

Key structural identifiers include:

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-14-8-4-12(5-9-14)16-10-15(20-17(19)21-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINNGHAZGIRIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the chalcone intermediate, (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This step involves a Claisen-Schmidt condensation between 4-fluoroacetophenone and 4-methoxybenzaldehyde under basic conditions.

Reaction Conditions :

-

Reactants : 4-Fluoroacetophenone (1.0 equiv), 4-methoxybenzaldehyde (1.1 equiv)

-

Catalyst : Aqueous NaOH (10% w/v, 5 mL per mmol of ketone)

-

Solvent : Ethanol (50 mL per mmol of ketone)

-

Temperature : 20–25°C (room temperature)

-

Reaction Time : 1–2 hours

Workup : The product precipitates upon pouring the reaction mixture into ice-cold water. Filtration and recrystallization from ethanol yield the chalcone as a yellow crystalline solid (typical yield: 75–85%).

Cyclization to Pyrimidine Core

The chalcone intermediate undergoes cyclization with guanidine derivatives to form the pyrimidine ring. Two validated approaches are documented:

Guanidine Nitrate with Lithium Hydroxide

Procedure :

-

Reactants : Chalcone (1.0 equiv), guanidine nitrate (1.2 equiv), LiOH (5.0 equiv)

-

Solvent : Ethanol (50 mL per mmol of chalcone)

-

Reaction : Reflux for 4–6 hours

-

Workup : Ice-cold water precipitation, followed by column chromatography (silica gel, ethyl acetate/petroleum ether 2:8)

Yield : 65–70%

Key Advantage : High purity (>95% by HPLC) due to efficient column purification.

Guanidine Hydrochloride with Sodium Hydroxide

Procedure :

-

Reactants : Chalcone (1.0 equiv), guanidine HCl (1.5 equiv), NaOH (3.0 equiv)

-

Solvent : Ethanol/water (4:1 v/v, 30 mL per mmol of chalcone)

-

Reaction : Reflux for 3–4 hours

-

Workup : Neutralization with HCl, extraction with dichloromethane, and solvent evaporation

Yield : 60–65%

Key Advantage : Reduced reliance on chromatography, favoring industrial scalability.

Optimization of Reaction Parameters

Temperature and Time Dependence

| Parameter | Guanidine Nitrate/LiOH | Guanidine HCl/NaOH |

|---|---|---|

| Optimal Temp (°C) | 78 (reflux) | 78 (reflux) |

| Reaction Time (h) | 4–6 | 3–4 |

| Base Equiv | 5.0 (LiOH) | 3.0 (NaOH) |

Prolonged heating (>6 hours) with LiOH increases decomposition byproducts, while shorter durations (<3 hours) with NaOH result in incomplete cyclization.

Solvent Systems

-

Ethanol vs. Methanol : Ethanol provides higher yields (Δ+10–15%) due to better chalcone solubility.

-

Aqueous Cosolvents : Water (10–20% v/v) enhances guanidine solubility, improving reaction homogeneity.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Bond Vibration | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3355–3459 | Primary amine (−NH₂) |

| C=N stretch | 1661 | Pyrimidine ring |

| C–O–C asymmetric | 1229 | Methoxy group |

| C–F stretch | 928 | Fluorophenyl substituent |

Data correlate with literature values for analogous pyrimidin-2-amines.

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.17 | ddd | 2H | H-3, H-6 (fluorophenyl) |

| 7.82 | ddd | 2H | H-2, H-5 (fluorophenyl) |

| 7.02 | s | 1H | Pyrimidine H-5 |

| 6.60 | s | 2H | −NH₂ |

| 3.83 | s | 3H | −OCH₃ (methoxyphenyl) |

¹³C NMR (100 MHz, DMSO-d₆)

| δ (ppm) | Assignment |

|---|---|

| 163.8 | C-2 (pyrimidine) |

| 165.0 | C-4 (pyrimidine, fluorophenyl link) |

| 153.9 | C-6 (pyrimidine, methoxyphenyl link) |

| 131.5 | Fluorophenyl C-F coupled carbons |

| 55.1 | −OCH₃ (methoxyphenyl) |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

-

Issue : Co-elution of unreacted chalcone with product during column chromatography.

-

Resolution : Gradient elution (petroleum ether → ethyl acetate) enhances separation.

Industrial Scalability Considerations

Cost-Effective Modifications

Green Chemistry Metrics

| Metric | Value (Guanidine Nitrate Route) |

|---|---|

| Atom Economy | 78% |

| E-Factor (kg waste/kg product) | 12.4 |

| Process Mass Intensity | 18.7 |

Chemical Reactions Analysis

Core Pyrimidine Ring Reactivity

The pyrimidine ring participates in electrophilic substitution and ring-modification reactions. Key observations include:

Mechanistic studies suggest the 2-amino group directs electrophilic attacks to the 5-position of the pyrimidine ring due to its +M effect .

Amino Group Transformations

The primary amine at C2 shows characteristic nucleophilic behavior:

These transformations typically proceed in >75% yields under mild conditions (0-25°C) .

Aromatic Ring Modifications

The 4-fluorophenyl and 4-methoxyphenyl groups undergo distinct reactions:

Fluorophenyl Ring

-

Electrophilic Substitution : Limited reactivity due to strong -I effect of fluorine

-

Defluorination : Requires harsh conditions (AlCl₃/150°C) → phenyl derivative

Methoxyphenyl Ring

| Reaction | Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ (DCM, -78°C) | 4-Hydroxyphenyl derivative |

| Nitration | HNO₃/H₂SO₄ (0°C) | 3-Nitro-4-methoxyphenyl adduct |

| Halogenation | Cl₂ (FeCl₃ catalyst, 40°C) | 3-Chloro-4-methoxyphenyl product |

Methoxyphenyl modifications show regioselectivity at the 3-position due to OMe directing effects .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Reaction Type | Catalytic System | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | 68-82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | Secondary amines | 73-89% |

| Sonogashira | PdCl₂(PPh₃)₂/CuI, Et₃N | Terminal alkynes | 65-78% |

These reactions typically require 12-24 hr at 80-110°C .

Complexation Behavior

The nitrogen-rich structure forms coordination complexes:

Stability constants (log β) range from 8.2 (Cu) to 12.7 (Ru) .

Degradation Pathways

Stability studies reveal three primary decomposition routes:

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, possess anticancer properties. The compound has shown efficacy against various cancer cell lines through mechanisms such as:

- Inhibition of Cell Proliferation : Studies demonstrate that this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell division.

- Induction of Apoptosis : The compound has been associated with promoting programmed cell death in malignant cells, which is critical for effective cancer treatment.

Antiviral Properties

Recent investigations have highlighted the potential antiviral effects of pyrimidine derivatives. The compound may inhibit viral replication and entry into host cells, making it a candidate for further studies in antiviral drug development.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate neuronal damage and improve cognitive function in models of diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various pyrimidine derivatives, including our compound. The results indicated a significant reduction in tumor growth in xenograft models treated with the compound compared to control groups.

Case Study 2: Antiviral Activity

In a recent study published in Antiviral Research, researchers evaluated the antiviral activity of several pyrimidine derivatives against influenza viruses. The findings showed that this compound exhibited potent inhibitory effects on viral replication.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines

- Compound 24: 4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine exhibited pronounced activity against beta-hemolytic Streptococcus .

- Morpholino derivatives generally show stronger antibacterial activity due to enhanced hydrogen bonding via the morpholine oxygen .

Electron-Withdrawing Substituted Derivatives

- Compound 25 (4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine): Demonstrated broad-spectrum activity against V. cholerae and S. aureus. Bromine’s strong electron-withdrawing nature enhances electrophilic interactions with bacterial enzymes .

- Comparison : The target compound’s 4-fluorophenyl group provides moderate electron withdrawal compared to bromine, which may reduce potency but improve metabolic stability due to fluorine’s smaller size .

Structural and Electronic Properties

4-(4-Methoxyphenyl)-6-(4-fluorophenyl)-2-pyrimidinamine (Compound 2b)

- Structural Features : Identical to the target compound but with reversed substituent positions (methoxyphenyl at position 4, fluorophenyl at position 6).

- Impact: Positional isomerism slightly alters π-π stacking and hydrogen-bonding patterns, as evidenced by differences in NMR chemical shifts (e.g., methoxy at δ 3.75 ppm vs. δ 3.87 ppm in morpholino derivatives) .

4-(2-Furyl)-6-arylpyrimidin-2-amines

Anticancer Potential

4-(4-Methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (R1)

- Activity: IC₅₀ of 123.33 μM against pancreatic adenocarcinoma, attributed to the trifluoromethyl group’s strong electron-withdrawing effects .

Spectral and Crystallographic Data

Key Research Findings

Substituent Effects :

- Electron-withdrawing groups (e.g., F, Br) enhance antibacterial activity but may increase toxicity.

- Methoxy groups improve solubility and pharmacokinetics but reduce electrophilic interactions .

Positional Isomerism :

- Fluorophenyl at position 4 (target compound) vs. position 6 (Compound 2b) alters electronic distribution and binding affinity .

Morpholino vs. Methoxy: Morpholino derivatives exhibit stronger hydrogen bonding but poorer bioavailability due to higher molecular weight .

Biological Activity

4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research and as a possible therapeutic agent. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19FN8O

- Molecular Weight : 418.4 g/mol

- IUPAC Name : 2-N-(4-fluorophenyl)-4-N-(4-methoxyphenyl)-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine .

Research indicates that the biological activity of pyrimidine derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. The presence of fluorine and methoxy groups enhances lipophilicity and may influence binding affinity to target proteins.

Key Findings:

- Cytotoxicity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to decrease cell viability in HeLa and A172 cells with IC50 values ranging from 32 µM to 63 µM .

- Mechanisms of Cell Death : The compound induces necrosis rather than apoptosis in certain cancer cell lines, as evidenced by flow cytometry analyses that showed minimal phosphatidylserine translocation .

- Structural Characteristics : The presence of the -C=N- bond in the pyrimidine core enhances its biological activity. Structural modifications have been explored to optimize the pharmacological profile of similar compounds .

Case Studies

Several studies have focused on the biological activity of related pyrimidine derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5b | A172 | 63.385 | Necrosis |

| 5b | AGS | 32.210 | Necrosis |

| Schiff Base III | HeLa | Not specified | Apoptosis Induction |

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyrimidine compounds revealed that modifications at specific positions can greatly enhance their antiproliferative effects:

- Inhibition of Tubulin Assembly : Some derivatives were found to inhibit tubulin polymerization more effectively than established drugs like CA-4, suggesting potential for use in cancer therapy .

- ADME Predictions : Computational analyses for absorption, distribution, metabolism, and excretion (ADME) indicate favorable profiles for several derivatives, supporting their development as therapeutic agents .

- Docking Studies : Molecular docking studies have identified potential binding sites on target proteins, providing insights into how these compounds exert their effects at the molecular level .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, and what intermediates are critical?

- Methodology : A common approach involves condensing (E)-1-(4-substituted phenyl)-3-aryl-prop-2-en-1-ones with guanidine derivatives under basic conditions. For example, refluxing (E)-1-(4-methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one with guanidine nitrate in ethanol, followed by addition of lithium hydroxide in water, yields the pyrimidine core. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is typically employed . Key intermediates include the chalcone precursor and guanidine derivatives.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology : Single-crystal X-ray diffraction is critical for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds and aryl ring orientations (e.g., dihedral angles of ~12–86° between substituents and the pyrimidine ring) can be quantified using this method . Complementary techniques include NMR (for substituent connectivity) and IR spectroscopy (for functional group validation).

Q. What preliminary biological activities have been reported for this compound?

- Methodology : Microbiological assays (e.g., antibacterial/fungal testing) are standard. Pyrimidine derivatives with fluorophenyl and methoxyphenyl groups have shown moderate activity, likely due to interactions with microbial enzymes or membrane targets. Testing involves minimum inhibitory concentration (MIC) assays and comparison against control compounds .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions for this compound?

- Methodology : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For instance, reaction path searches combined with experimental feedback loops (as in ICReDD’s approach) reduce trial-and-error by identifying optimal conditions (e.g., solvent, temperature) . Machine learning models trained on reaction yield data can further refine protocols.

Q. How do structural modifications (e.g., substituent position/type) affect biological target interactions?

- Methodology : Structure-activity relationship (SAR) studies are essential. For example:

- Fluorine at the 4-position enhances electronegativity and membrane permeability.

- Methoxy groups improve solubility but may reduce binding affinity to hydrophobic pockets.

Comparative crystallography (e.g., substituting methoxy with ethoxy) and molecular docking simulations can validate these effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration).

- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from compound degradation.

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) alongside cell viability tests to isolate mechanisms .

Q. How can crystallographic data inform co-crystallization studies with biological targets?

- Methodology : The compound’s rigid pyrimidine core and planar aryl groups suggest potential for π-π stacking or hydrophobic interactions. Co-crystallization with target proteins (e.g., kinases) requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.